molecular formula C18H17N3O5S B12171518 Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12171518
M. Wt: 387.4 g/mol
InChI Key: ILHPOQYVDQDPLB-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring, a thiazole ring, and an ethyl acetate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The starting material, 4-hydroxy-8-methoxyquinoline, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Thiazole Ring Formation: The quinoline derivative is then reacted with thioamide under specific conditions to form the thiazole ring.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-{[(4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
  • Benzimidazole-thiazole derivatives

Uniqueness

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of quinoline and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl (2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that combines the structural features of thiazole and quinoline, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2O4S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

Key Features:

  • Quinoline moiety : Contributes to the compound's ability to interact with various biological targets.
  • Thiazole ring : Known for its antimicrobial and antitumor properties.

Antimicrobial Activity

Studies have demonstrated that compounds with a quinoline structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of pathogens, including bacteria and fungi.

Case Study Example:
A study published in PubMed highlighted that thiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The presence of the quinoline moiety potentially enhances this activity through synergistic effects.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been a focal point in recent research. Quinoline derivatives have been noted for their role in modulating signaling pathways involved in cell growth and apoptosis.

Mechanism of Action:
Research indicates that quinoline-based compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression . The thiazole component may also contribute to this effect by disrupting mitochondrial function in cancer cells.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Compounds with similar structures have shown promise as inhibitors of various enzymes involved in metabolic processes.

Example Findings:
Inhibitory effects on enzymes such as acetylcholinesterase have been reported, suggesting potential applications in treating neurodegenerative diseases .

Research Findings Summary

Activity Type Target Effect Source
AntimicrobialStaphylococcus aureusSignificant antibacterial activityPubMed
AnticancerVarious cancer cell linesInduces apoptosisNCBI , ResearchGate
Enzyme InhibitionAcetylcholinesteraseInhibition observedPMDA

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[2-[(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O5S/c1-3-26-14(22)7-10-9-27-18(20-10)21-17(24)12-8-19-15-11(16(12)23)5-4-6-13(15)25-2/h4-6,8-9H,3,7H2,1-2H3,(H,19,23)(H,20,21,24)

InChI Key

ILHPOQYVDQDPLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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